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Compound of Interest

Compound Name: SKF-83566 hydrobromide

Cat. No.: B1682079 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting radioligand binding

assays to characterize the interaction of SKF-83566 hydrobromide with its primary target, the

dopamine D1 receptor, as well as its off-target interactions.

SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptor family (D1

and D5 receptors). It also exhibits antagonist activity at the vascular 5-HT2 receptor and

functions as a competitive inhibitor of the dopamine transporter (DAT).[1][2] Understanding the

binding characteristics of SKF-83566 is crucial for its application in research related to

neurological and psychiatric disorders.

Signaling Pathway
The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to

the Gαs/olf G-protein.[3][4] Upon agonist binding, this initiates a signaling cascade involving the

activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP

(cAMP).[3][5][6] The subsequent increase in intracellular cAMP leads to the activation of

Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the

Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).[7][8] The

phosphorylation of DARPP-32 inhibits protein phosphatase-1, leading to an amplified

phosphorylation state of numerous effector proteins that regulate neuronal excitability, gene

expression, and synaptic plasticity.[4][8]
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Caption: Dopamine D1 Receptor Signaling Pathway.

Quantitative Data Summary
The binding affinity of SKF-83566 hydrobromide and other relevant ligands for the dopamine

D1 receptor and other targets is summarized below.
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Compound Target Radioligand Ki (nM) IC50 (nM)
Reference(s
)

SKF-83566 D1 Receptor ~0.4 - 0.56

SKF-83566
5-HT2

Receptor
11 [1]

SKF-83566

Dopamine

Transporter

(DAT)

[3H]CFT 510 [9]

SKF-83566

Dopamine

Transporter

(DAT)

[3H]DA

Uptake
5700 [1][9]

SCH 23390
D1-like

Receptors

[3H]SCH

23390
~1-3 (Kd) [10]

(+)-

Butaclamol
D1 Receptor

[3H]SCH

23390
3.07

Haloperidol D2 Receptor

[3H]N-

methylspiper

one

7.15 [11]

Receptor Radioligand Bmax
Tissue/Cell
Line

Reference(s)

D1 Receptor [3H]SCH 23390
11.85 pmol/mg

protein
CHO-K1 cells [12]

D1 Receptor [3H]SCH 23390
69 pmol/g wet

weight
Rat Striatum [13]

Experimental Protocols
A detailed methodology for performing radioligand binding assays to determine the affinity of

SKF-83566 for the D1 dopamine receptor is provided below. This protocol is adapted from

standard procedures for D1 receptor binding assays using the radioligand [3H]SCH 23390.
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Caption: General workflow for a radioligand binding assay.
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Membrane Preparation
This protocol describes the preparation of crude membrane fractions from either cell culture or

animal tissue.

Materials:

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[10]

Dounce homogenizer or polytron.

High-speed refrigerated centrifuge.

Procedure:

Harvest cells or dissect tissue and place in ice-cold Homogenization Buffer.

Homogenize the sample using a Dounce homogenizer (10-20 strokes) or a polytron on a low

setting.[10]

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular

debris.[10][14]

Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20-30

minutes at 4°C to pellet the membranes.[10][14][15]

Resuspend the pellet in fresh, cold Homogenization Buffer and repeat the centrifugation

step.[14]

Resuspend the final pellet in Wash Buffer or a suitable assay buffer.

Determine the protein concentration of the membrane preparation using a standard protein

assay (e.g., BCA or Bradford assay).

Store the membrane aliquots at -80°C until use.[14][16]
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Saturation Binding Assay (to determine Kd and Bmax of
the radioligand)
This assay determines the affinity (Kd) and receptor density (Bmax) of the radioligand for the

D1 receptor.

Materials:

D1 receptor-containing membrane preparation.

Radioligand: [3H]SCH 23390 (e.g., 0.04 - 10 nM final concentration range).[15][17]

Non-specific binding control: 10 µM (+)-Butaclamol or another suitable D1 antagonist.[10][15]

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

[10]

96-well plates.

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[10]

Filtration apparatus.

Liquid scintillation counter and scintillation fluid.

Procedure:

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each

concentration of the radioligand.

For total binding, add assay buffer, membrane preparation (e.g., 50-100 µg protein), and

varying concentrations of [3H]SCH 23390.

For non-specific binding, add assay buffer, membrane preparation, varying concentrations of

[3H]SCH 23390, and a high concentration of an unlabeled competitor (e.g., 10 µM (+)-

butaclamol).[10][15]

The final assay volume is typically 250 µL.[14]
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Incubate the plate for 30-60 minutes at 25-30°C with gentle agitation.[14][18][19]

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a

cell harvester.

Wash the filters rapidly with ice-cold Wash Buffer (e.g., 3-4 times).[14]

Dry the filters and place them in scintillation vials with scintillation fluid.

Quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding at

each radioligand concentration.

Plot specific binding as a function of the radioligand concentration.

Analyze the data using non-linear regression to determine the Kd and Bmax values.

Competition Binding Assay (to determine Ki of SKF-
83566)
This assay determines the affinity (Ki) of the unlabeled test compound (SKF-83566) by

measuring its ability to compete with a fixed concentration of the radioligand for binding to the

D1 receptor.

Materials:

Same as for the Saturation Binding Assay.

Unlabeled test compound: SKF-83566 hydrobromide (prepare serial dilutions).

Procedure:

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each

concentration of SKF-83566.
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To each well (except non-specific binding), add assay buffer, membrane preparation, and a

fixed concentration of [3H]SCH 23390 (typically at or near its Kd value).

Add serial dilutions of SKF-83566 to the appropriate wells.

For total binding wells, add assay buffer instead of the competitor.

For non-specific binding wells, add a high concentration of an unlabeled D1 antagonist (e.g.,

10 µM (+)-butaclamol).[10][15]

Follow steps 5-9 from the Saturation Binding Assay protocol.

Data Analysis:

Calculate the percentage of specific binding at each concentration of SKF-83566.

Plot the percentage of specific binding against the logarithm of the competitor

concentration to generate a competition curve.

Determine the IC50 value (the concentration of SKF-83566 that inhibits 50% of the

specific binding of the radioligand) using non-linear regression.

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation

constant of the radioligand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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